Ghrih-A

Description

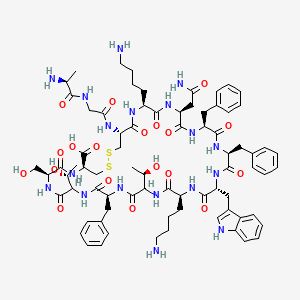

Structure

2D Structure

Properties

IUPAC Name |

(4S,7S,13S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62?,63?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLMOGPVYXJNR-SKKMFIITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1637.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61950-59-2 | |

| Record name | Somatostatin, trp(8)-cys(14)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061950592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Enzymology of Grixazone a Gx a

Elucidation of the Grixazone A (GX-A) Biosynthesis Gene Cluster

The genetic blueprint for GX-A production is encoded within a specific biosynthesis gene cluster, often abbreviated as the gri cluster. This cluster houses the genes encoding the enzymes and regulatory proteins necessary for the synthesis of the grixazone molecule.

The GX-A biosynthesis gene cluster from Streptomyces griseus is comprised of 13 distinct genes. nih.govqmul.ac.uk These genes are designated as griT, griS, griR, and griA through griJ. nih.gov These genes are organized into six transcriptional units: griT, griSR, griR, griAB, griCDEFG, and griJIH. nih.govqmul.ac.uk This organization suggests a coordinated expression of genes whose products are functionally related in the biosynthetic pathway.

| Gene Cluster Component | Number of Genes | Gene Designations | Transcriptional Units |

| Grixazone A Biosynthesis | 13 | griT, griS, griR, griA-griJ | griT, griSR, griR, griAB, griCDEFG, griJIH |

The expression of the gri gene cluster is tightly controlled, responding to both a signaling molecule known as A-factor and the availability of phosphate (B84403). nih.govqmul.ac.uk A key regulatory protein in this process is GriR, a pathway-specific transcriptional activator. The transcription of the griR gene itself is dependent on the presence of A-factor and is induced by phosphate starvation. nih.govqmul.ac.uk

GriR functions by binding to the promoter regions of the griC and griJ operons. nih.gov This binding event activates the transcription of these operons, which encode the majority of the enzymes required for the synthesis of GX-A. Therefore, GriR acts as a crucial switch that turns on the production of grixazone in response to specific environmental cues.

| Regulatory Factor | Mode of Action | Target Genes/Operons | Inducing Conditions |

| GriR | Transcriptional Activator | griC and griJ operons | A-factor presence, Phosphate starvation |

| A-factor | Inducer | griR | - |

| Phosphate Depletion | Inducer | griR | - |

Precursor Biosynthesis and Initial Enzymatic Steps

The biosynthesis of GX-A begins with the formation of a key precursor molecule, 3-amino-4-hydroxybenzoic acid (3,4-AHBA). This foundational step is catalyzed by enzymes encoded within the gri cluster.

The synthesis of 3,4-AHBA is a two-step enzymatic process that utilizes primary metabolites as starting materials. Recombinant Corynebacterium glutamicum expressing the griH and griI genes from Streptomyces griseus has been shown to produce 3,4-AHBA, confirming the central role of these two enzymes in its formation. middlebury.edu

The initial step in the formation of 3,4-AHBA is an aldol condensation reaction catalyzed by the enzyme GriI. nih.gov This reaction involves the joining of two precursor molecules: aspartate semialdehyde (ASA) and dihydroxyacetone-P (DHAP). nih.gov The product of this condensation is an acyclic intermediate, 2-amino-4,5-dihydro-6-one-heptanoate-7-P. nih.gov

Following the aldol condensation, the enzyme GriH catalyzes the subsequent step, which involves a cyclodehydrative aromatization of the acyclic intermediate formed by GriI. nih.gov This reaction results in the formation of the aromatic ring structure of 3,4-AHBA.

| Enzyme | Gene | Substrates | Reaction Type | Product |

| GriI | griI | Aspartate semialdehyde (ASA), Dihydroxyacetone-P (DHAP) | Aldol Condensation | 2-amino-4,5-dihydro-6-one-heptanoate-7-P |

| GriH | griH | 2-amino-4,5-dihydro-6-one-heptanoate-7-P | Cyclodehydrative Aromatization | 3-Amino-4-Hydroxybenzoic Acid (3,4-AHBA) |

Metabolic Precursors

The foundational building blocks for the core structure of GX-A are derived from common primary metabolites. The key intermediate, 3-amino-4-hydroxybenzaldehyde (B3244675) (3,4-AHBAL), is assembled from L-aspartate-4-semialdehyde and dihydroxyacetone phosphate researchgate.net. This initial phase of the pathway is catalyzed by four distinct proteins encoded within the gri gene cluster researchgate.net.

Downstream Enzymatic Transformations to Grixazone A (GX-A)

Following the synthesis of the initial aromatic intermediate, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a series of enzymatic modifications occur to yield the final GX-A molecule asm.org.

A critical step in the pathway is the conversion of the carboxylic acid 3,4-AHBA to the aldehyde 3,4-AHBAL. This reduction is carried out by the enzymes GriC and GriD researchgate.netnih.govnactem.ac.uk. Sequence analysis suggests that GriC and GriD function together as an ATP- and NAD(P)-dependent carboxylic acid reductase (CAR) nih.gov. GriC shows significant similarity to AMP-binding proteins, while GriD resembles NAD(P)-dependent aldehyde dehydrogenases nih.gov. The proposed mechanism involves the formation of an acyl-AMP intermediate, a common strategy in CAR-catalyzed reactions nih.gov. Disruption of either the griC or griD gene in S. griseus leads to the accumulation of 3-acetylamino-4-hydroxybenzoic acid, a shunt product derived from the unreduced 3,4-AHBA intermediate, confirming the essential role of these enzymes in the reduction step researchgate.netnih.govnactem.ac.uk.

Table 1: Key Enzymes in Downstream GX-A Biosynthesis

| Enzyme/Complex | Gene(s) | Substrate(s) | Product | Function |

| GriC/GriD | griC, griD | 3-amino-4-hydroxybenzoic acid (3,4-AHBA) | 3-amino-4-hydroxybenzaldehyde (3,4-AHBAL) | Carboxylic acid reductase nih.gov |

| GriE | griE | Copper ions | Activated GriF | Copper chaperone for GriF activation enzyme-database.orgqmul.ac.uk |

| GriF | griF | 2x 3,4-AHBAL, N-acetylcysteine, O₂ | Grixazone A | Phenoxazinone synthase; catalyzes oxidation, coupling, and N-acetylcysteine incorporation asm.orgenzyme-database.org |

The biosynthesis of the 3-amino-4-hydroxybenzoic acid (3,4-AHBA) core, which provides the benzene (B151609) ring, follows a novel pathway distinct from the conventional shikimate pathway. Research has shown that the enzymes GriI and GriH are responsible for the synthesis of 3,4-AHBA directly from C3 and C4 primary metabolites, specifically dihydroxyacetone phosphate and L-aspartate-4-semialdehyde researchgate.netasm.org. This represents an alternative strategy for aromatic ring formation in bacteria.

Heterologous Expression and Pathway Reconstruction for GX-A Production

Efforts to manipulate and understand the GX-A biosynthetic pathway have included pathway reconstruction. In one study, the genes griC, griD, and griG (a gene encoding a benzoate transporter homologue) were simultaneously overexpressed in a mutant strain of S. griseus. This engineered strain was deficient in the acetyltransferase responsible for creating a common shunt product. The result was the efficient bioconversion of 3,4-AHBA, when added exogenously, into the key intermediate 3,4-AHBAL nih.govnactem.ac.uk. This demonstrates the feasibility of reconstructing parts of the pathway to optimize the production of specific intermediates. This engineered system was also shown to be capable of reducing other aryl carboxylates to their corresponding aldehydes nih.govnactem.ac.uk.

Enzyme Kinetics and Mechanistic Characterization of Key Biosynthetic Enzymes

The enzyme GriF (grixazone synthase) has been characterized as a type 3 multi-copper protein that catalyzes an eight-electron oxidation enzyme-database.orgqmul.ac.uk. Its activation is dependent on the copper chaperone protein, GriE enzyme-database.orgqmul.ac.uk. The systematic name for GriF is 3-amino-4-hydroxybenzoate:N-acetyl-L-cysteine:oxygen oxidoreductase enzyme-database.orgqmul.ac.uk. The enzyme exhibits some substrate flexibility, as it can act on both 3-amino-4-hydroxybenzaldehyde to produce Grixazone A and 3-amino-4-hydroxybenzoate to yield Grixazone B enzyme-database.orgqmul.ac.uk.

The GriC/GriD complex functions as a carboxylic acid reductase nih.gov. The mechanism is believed to proceed through an acyl-AMP intermediate, which is a hallmark of this class of enzymes. This activation of the carboxylate by AMP facilitates the subsequent reduction to an aldehyde by the NAD(P)-dependent dehydrogenase activity of GriD nih.gov.

Co-factor Requirements and Metal Ion Dependence

The enzymatic reactions leading to the formation of Grixazone A are dependent on specific co-factors and metal ions for their catalytic activity. These requirements are crucial for the function of the involved enzymes, namely the GriC/GriD carboxylic acid reductase and the grixazone synthase (GriF).

The reduction of the carboxylic acid precursor is catalyzed by a two-component system, GriC and GriD, which together function as a carboxylic acid reductase (CAR). This enzymatic step is essential for the formation of the aldehyde moiety of Grixazone A. The activity of the GriC/GriD system is dependent on the presence of adenosine triphosphate (ATP) and the reduced form of nicotinamide adenine dinucleotide phosphate (NAD(P)H) nih.gov.

GriC shares sequence similarity with AMP-binding proteins, suggesting its role in the activation of the carboxylic acid substrate through the formation of an acyl-AMP intermediate, a process that requires ATP. Subsequently, GriD, which has homology to NAD(P)-dependent aldehyde dehydrogenases, catalyzes the reduction of the activated substrate to the corresponding aldehyde, utilizing NAD(P)H as a hydride donor nih.gov.

The final step in Grixazone A biosynthesis, the oxidative cyclization, is catalyzed by grixazone synthase (GriF). This enzyme is a copper-containing oxidase. The activation of grixazone synthase is dependent on the presence of copper ions and requires a specific copper chaperone, GriE, to facilitate the correct incorporation of the metal cofactor into the enzyme's active site.

| Enzyme System | Co-factor/Metal Ion | Role |

|---|---|---|

| GriC/GriD | ATP | Activation of the carboxylic acid substrate |

| NAD(P)H | Reduction of the activated substrate | |

| Grixazone Synthase (GriF) | Copper (Cu) | Essential for catalytic activity |

| GriE (Copper Chaperone) | Facilitates copper insertion into GriF |

Substrate Specificity and Catalytic Mechanisms

The enzymes in the Grixazone A biosynthetic pathway exhibit a defined substrate specificity and employ specific catalytic mechanisms to carry out their respective transformations.

The GriC/GriD carboxylic acid reductase acts on the key intermediate 3-amino-4-hydroxybenzoic acid (3,4-AHBA) nih.govresearchgate.netsigmaaldrich.com. The catalytic mechanism is initiated by the GriC protein, which adenylates the carboxyl group of 3,4-AHBA using ATP, forming a 3-amino-4-hydroxybenzoyl-AMP intermediate and releasing pyrophosphate. This activated acyl-adenylate is then transferred to a phosphopantetheine arm of a carrier protein domain, a common feature in such reductase systems. Finally, the GriD protein catalyzes the NAD(P)H-dependent reduction of the thioester-linked intermediate to release the product, 3-amino-4-hydroxybenzaldehyde (3,4-AHBAL) nih.gov. While carboxylic acid reductases are known to have a broad substrate range, the specific activity of GriC/GriD is tailored for the intermediates of the grixazone pathway.

Grixazone synthase (GriF) then utilizes two molecules of 3-amino-4-hydroxybenzaldehyde and one molecule of N-acetylcysteine to assemble the Grixazone A structure. GriF is classified as a phenoxazinone synthase. The catalytic mechanism of phenoxazinone synthases, in general, involves the copper-dependent oxidation of two o-aminophenol molecules to form a phenoxazinone ring system. In the case of Grixazone A synthesis, the process is an oxidative condensation of the two 3-amino-4-hydroxybenzaldehyde units, followed by the incorporation of N-acetylcysteine.

| Enzyme | Substrate(s) | Product | Catalytic Mechanism Highlights |

|---|

| GriC/GriD | 3-amino-4-hydroxybenzoic acid, ATP, NAD(P)H | 3-amino-4-hydroxybenzaldehyde, AMP, Pi, NAD(P)+ | 1. Adenylation of the carboxylic acid by GriC. 2. Reduction of the activated intermediate by GriD. | | Grixazone Synthase (GriF) | 2 x 3-amino-4-hydroxybenzaldehyde, N-acetylcysteine, O2 | Grixazone A | Copper-dependent oxidative coupling of two aminophenol units and incorporation of N-acetylcysteine. |

Molecular and Cellular Mechanisms of Action of Grixazone a Gx a

Investigation of GX-A's Interactions with Biological Macromolecules

Research has focused on the enzymatic steps involved in GX-A biosynthesis within Streptomyces griseus. Key enzymes catalyze the conversion of primary metabolites into the grixazone structure.

Nucleic Acid Interactions (if relevant)

The provided search results primarily discuss the regulation of grixazone biosynthesis genes at the transcriptional level, involving the binding of regulatory proteins (like GriR and AdpA) to DNA promoter regions. nih.govresearchgate.netnih.gov However, there is no information in the search results indicating that Grixazone A itself directly interacts with nucleic acids (DNA or RNA) as a mechanism of action. Protein-nucleic acid interactions are fundamental to various cellular processes like gene regulation and transcription, and techniques like Electrophoretic Mobility Shift Assay (EMSA) and mass photometry are used to study these interactions. thermofisher.comrefeyn.comnih.gov However, these general methods are mentioned in the context of studying protein-nucleic acid interactions broadly, not specifically for Grixazone A.

Modulation of Intracellular Signaling Pathways by GX-A

The modulation of intracellular signaling pathways discussed in the search results primarily relates to the regulatory cascades that control the production of Grixazone A in Streptomyces griseus, rather than the effects of exogenous GX-A on signaling pathways in other biological systems.

The biosynthesis of grixazone is controlled by the A-factor regulatory cascade, which involves the signaling molecule A-factor, its receptor ArpA, and the transcriptional activator AdpA. nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgplos.org A-factor binds to ArpA, releasing its repression on the adpA promoter, leading to AdpA transcription. researchgate.netfrontiersin.org AdpA then activates the transcription of genes required for secondary metabolism, including griR, the pathway-specific transcriptional activator for grixazone biosynthesis. nih.govresearchgate.netnih.govnih.govtandfonline.com GriR then binds to and activates the promoters of the grixazone biosynthesis enzymes (griC and griJ). nih.govresearchgate.net Phosphate (B84403) depletion also signals to the griR promoter. nih.govresearchgate.net

Cellular Receptor Activation or Inhibition Profiling (if implied by activity)

The search results mention the A-factor receptor ArpA as a protein that binds A-factor to regulate grixazone production in Streptomyces. researchgate.netfrontiersin.orgfrontiersin.orgplos.org ArpA is a TetR-family transcriptional regulator that acts as a repressor of the adpA promoter in the absence of A-factor. frontiersin.orgplos.org Binding of A-factor causes ArpA to dissociate from the DNA. researchgate.netfrontiersin.org While this is a receptor involved in the regulation of GX-A production, it is not a receptor that is modulated by Grixazone A itself. There is no information in the provided snippets about Grixazone A activating or inhibiting cellular receptors in other organisms or biological contexts.

Enzyme Activity Modulation (e.g., Kinases, Phosphatases, Hydrolases)

Within the context of its biosynthesis, Grixazone A is formed through the activity of several enzymes, as discussed in Section 3.1.1. These enzymes catalyze specific reactions in the biosynthetic pathway. nih.govresearchgate.netnih.govresearchgate.netepa.gov For example, GriC and GriD function as a carboxylic acid reductase. researchgate.netepa.gov GriF acts as an o-aminophenol oxidase. nih.gov

The search results also broadly mention that antibiotics and their biosynthetic intermediates can act as autoregulators or cross-regulators of biosynthetic pathways, sometimes by modulating enzyme activity or binding to regulatory proteins. researchgate.netfrontiersin.org However, specific details about Grixazone A directly modulating the activity of kinases, phosphatases, hydrolases, or other enzymes outside of its own biosynthetic pathway are not provided in the search results. Signaling pathways like PI3K/Akt and MAPK involve numerous kinases and phosphatases mdpi.comsinobiological.comnih.gov, but the provided information does not link GX-A to direct modulation of these specific enzymes.

Cellular Responses to Grixazone A (GX-A) Exposure

Research into the cellular responses to Grixazone A exposure has primarily focused on its role as a secondary metabolite produced by Streptomyces griseus. Studies have investigated the genetic regulation of its biosynthesis and its relationship with other cellular processes in this organism. However, detailed research findings on the effects of exogenous Grixazone A exposure on gene expression, protein modulation, or metabolic perturbations in other cell types were not extensively found in the conducted searches.

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, or transcriptomics, involves measuring the activity of thousands of genes simultaneously to understand how cells respond to specific conditions or treatments researchgate.netgenome.jpgenome.gov. This is typically done by analyzing the messenger RNA (mRNA) molecules present in a cell. Changes in mRNA levels can indicate which genes are being turned on or off, and to what extent researchgate.netgenome.gov.

Proteomic Analysis of Cellular Protein Modulation

Proteomic analysis involves the large-scale study of proteins, particularly their structures, functions, and interactions researchgate.netresearchgate.netstudymind.co.uktu-bs.de. Cellular protein modulation refers to changes in the abundance, modification, or activity of proteins within a cell in response to a stimulus, such as exposure to a chemical compound researchgate.netresearchgate.netstudymind.co.uk. Techniques like mass spectrometry are commonly used in proteomic studies to identify and quantify proteins researchgate.net.

Although Grixazone A is a chemical compound that could potentially interact with and modulate cellular proteins, specific research detailing the proteomic changes induced by Grixazone A exposure in biological systems was not prominently featured in the search results. Studies related to Grixazone have touched upon enzymes involved in its biosynthesis in Streptomyces griseus, such as those responsible for forming the phenoxazinone chromophore and incorporating N-acetylcysteine nih.gov. However, comprehensive proteomic profiles showing how a cell's entire protein content changes upon exposure to exogenous Grixazone A were not found.

Metabolic Perturbations (Metabolomics) Induced by GX-A

Metabolomics is the comprehensive study of small molecule metabolites within a biological system genome.govasm.org. Metabolic perturbations refer to alterations in the levels of these metabolites, which can be indicative of changes in cellular processes and pathways genome.govasm.org. Metabolomic analysis can help identify the biochemical pathways affected by a compound genome.govasm.org.

While Grixazone A itself is a metabolite produced by Streptomyces griseus nih.gov, and its biosynthesis involves intermediates derived from primary metabolism nih.gov, detailed research specifically investigating the broader metabolic perturbations induced in cells upon exposure to Grixazone A was not extensively found in the search results. The search results included information on metabolomics as a technique to identify drug-related responses and perturbed pathways genome.govasm.org, but specific data tables or findings on how Grixazone A affects the metabolome of exposed cells were not available.

Cellular Localization and Subcellular Distribution Studies of GX-A

Cellular localization and subcellular distribution studies aim to determine where a compound is located within a cell (e.g., cytoplasm, nucleus, organelles). Understanding the cellular and subcellular distribution of a compound can provide insights into its potential sites of action and mechanisms. Various imaging and biochemical techniques are employed for these studies.

Pre Clinical in Vitro and in Vivo Research Methodologies for Grixazone a Gx a

Development and Application of In Vitro Assays for GX-A Biological Activity

In vitro assays are fundamental to the initial characterization of Grixazone A's biological activities. These methods allow for controlled experiments to assess the compound's effects on cells, enzymes, and biochemical pathways.

Cell-based phenotypic screening platforms are utilized to evaluate the effects of Grixazone A on various cellular processes and phenotypes. These assays can identify compounds that induce desired changes in cell behavior, such as inhibition of growth, induction of cell death, or modulation of cellular functions. For Grixazone A, which has shown antibacterial and cytotoxic activities, cell-based assays are employed to determine its effects on microbial and cancer cells.

Studies have evaluated the cytotoxic activity of pigmented extracts containing Grixazone A against various cancer cell lines, including HeLa (cervical-uterine cancer) and MCF-7 (breast cancer), as well as healthy human dermal fibroblasts (HDFa) using standard methods like the MTT assay. mdpi.compreprints.orgresearchgate.net This assay measures cell viability or metabolic activity, providing an indication of the compound's toxicity to different cell types. Antibacterial activity is assessed using methods such as the disk diffusion assay against various pathogenic bacteria. mdpi.compreprints.org These cell-based approaches help to determine the spectrum of activity and potency of GX-A against different biological targets at the cellular level.

Biochemical assays are employed to investigate the specific molecular targets of Grixazone A and its effects on relevant biochemical pathways. While detailed target engagement studies for the observed cytotoxic or antibacterial activities of isolated Grixazone A are not extensively reported in the provided sources, research into its biosynthesis offers insights into related enzymatic activities.

The biosynthesis of Grixazone A involves the enzyme GriF, an o-aminophenol oxidase. acs.orgnih.govscience.govscience.gov In vitro assays have been developed to study the activity of GriF, demonstrating its role in the two-electron oxidation of 3-amino-4-hydroxybenzaldehyde (B3244675) to the corresponding o-iminoquinone, a key step in the formation of the phenoxazinone chromophore of Grixazone A. acs.orgnih.govscience.gov The formation of Grixazone A in an in vitro assay in the presence of N-acetylcysteine and GriF highlights the enzymatic steps involved in its production and provides a biochemical system for studying related enzymes. acs.org These types of biochemical investigations are crucial for understanding the metabolic pathways involving the compound.

High-throughput screening (HTS) methodologies are powerful tools for rapidly evaluating large libraries of compounds for desired biological activities. While the provided information does not detail specific HTS campaigns focused solely on Grixazone A analogs, HTS is a common approach in natural product discovery and optimization. oup.com Extracts from Streptomyces strains, which produce compounds like Grixazone A, are often subjected to HTS to identify those with promising bioactivities. mdpi.compreprints.orgresearchgate.net

HTS platforms can be designed based on the in vitro cell-based or biochemical assays described above. For instance, cell viability assays (like MTT) or enzymatic assays can be miniaturized and automated to screen numerous compounds or fractions from microbial extracts, including potential Grixazone A analogs or related pigments, for cytotoxic or enzyme-modulating activities. The application of HTS would enable the rapid identification of lead compounds with enhanced potency or altered specificity, paving the way for further medicinal chemistry efforts.

In Vivo Animal Model Systems for Mechanistic and Biological Investigations

In vivo animal models are essential for evaluating the biological activities of compounds in a complex living system, providing information on efficacy, pharmacokinetics, and potential mechanisms of action that cannot be fully replicated in vitro. While specific detailed in vivo studies solely focused on Grixazone A are not prominently featured in the provided search results, the context of related compounds and general pre-clinical research in natural products from Streptomyces offers insights into potential approaches.

The selection of relevant animal models for studying Grixazone A would be guided by its observed in vitro activities. Given its reported antibacterial and cytotoxic properties, potential animal models could include those for infectious diseases or cancer.

For evaluating antibacterial activity, models of bacterial infections in rodents (e.g., mice or rats) are commonly used. researchgate.net These models can involve systemic infections, localized infections, or biofilm-related infections, depending on the specific type of antibacterial activity being investigated. For assessing cytotoxic activity against cancer, various rodent xenograft or syngeneic models are utilized, where human or rodent cancer cells are implanted into immunocompromised or immunocompetent animals, respectively. The choice of cancer model would depend on the specific cancer cell lines against which GX-A showed activity in vitro (e.g., models for cervical or breast cancer if tested against HeLa and MCF-7 cells).

Although specific in vivo data for Grixazone A is limited, the fact that Grixazone B, a related compound, has been reported to have parasiticide activity suggests that in vivo models for parasitic infections could also be relevant for the grixazone class of compounds. mdpi.comresearchgate.netresearchgate.net Additionally, some studies on other Streptomyces extracts have utilized alternative models like the nematode Caenorhabditis elegans for evaluating antibiofilm activity in a living system. researchgate.net

Characterization of these models involves establishing the disease state, monitoring disease progression, and validating endpoints that can be used to assess the efficacy of the test compound.

Experimental design for non-clinical in vivo efficacy studies with Grixazone A would follow established principles to ensure scientific rigor and reliable results. Key elements of the experimental design would include:

Animal Grouping: Animals would be randomly assigned to different treatment groups, typically including a control group (receiving vehicle), a positive control group (receiving a standard treatment if available), and groups receiving different doses or treatment regimens of Grixazone A.

Route and Frequency of Administration: Based on the compound's properties and the target indication, appropriate routes of administration (e.g., oral, intravenous, intraperitoneal) and dosing frequencies would be determined.

Sample Size: The number of animals per group would be determined based on statistical power calculations to ensure sufficient sensitivity to detect a meaningful treatment effect.

Endpoints: Relevant endpoints would be measured to assess the efficacy of Grixazone A. For antibacterial studies, this might include bacterial load in tissues or fluids, survival rates, or reduction in lesion size. For cancer studies, endpoints could include tumor size or volume, tumor growth inhibition, metastasis, or survival time.

Duration of Study: The duration of the study would be sufficient to observe the effects of the compound on the disease progression.

Analysis of Biological Markers and Endpoints in Animal Models

Animal models play a significant role in pre-clinical research to evaluate the in vivo effects of a compound. The selection of appropriate animal models is critical and is often based on their resemblance to human physiology or their ability to mimic specific disease states relevant to the compound's potential application. nih.gov In studies involving animal models, the analysis of biological markers and endpoints is fundamental to assess the compound's impact.

Biological markers can include a wide range of measurable indicators in biological samples (e.g., blood, urine, tissue) that reflect physiological, pharmacological, or pathological processes. These might include changes in enzyme levels, protein expression, levels of signaling molecules, or genetic markers. Endpoints, on the other hand, are specific outcomes measured to determine the effect of the intervention. In the context of animal models, endpoints can be physiological (e.g., changes in blood pressure, body temperature, organ function), behavioral, or relate to disease progression or severity. nih.govphypha.ir The selection of endpoints is guided by the research question and the expected biological activity of the compound being studied, such as GX-A. For instance, in models of specific diseases, relevant biomarkers and endpoints would be chosen to evaluate the compound's effect on disease markers and clinical signs. mdpi.com

Studies involving animal models require careful consideration of ethical guidelines, including the use of humane endpoints to minimize pain and distress. nih.govphypha.ir Data collected from these studies, such as changes in biological marker levels over time or differences in endpoint measurements between treated and control groups, would typically be presented in tables and figures to illustrate the compound's effects.

Microdialysis and In Vivo Imaging for Mechanistic Insights

Microdialysis is a powerful in vivo sampling technique used to measure the concentration of endogenous and exogenous substances in the extracellular fluid of tissues in living animals. nih.govbiorxiv.orgnih.gov This technique involves implanting a small probe with a semipermeable membrane into a specific tissue or brain region. nih.govnih.gov A physiological solution is perfused through the probe, and small molecules from the surrounding tissue diffuse across the membrane into the perfusate, which is then collected for analysis. nih.govbiorxiv.org

For a compound like GX-A, microdialysis could be employed to study its distribution in specific tissues over time, its metabolism in situ, or its effects on local neurochemistry or biochemical pathways. nih.govnih.gov By continuously sampling the extracellular fluid, researchers can gain dynamic insights into the compound's pharmacokinetics and pharmacodynamics in a living system. nih.gov

In vivo imaging techniques, such as Positron Emission Tomography (PET) or functional Magnetic Resonance Imaging (fMRI), can complement microdialysis studies by providing a broader view of the compound's distribution or its functional effects on organs or the brain. researchmap.jpmdpi.com While the search results did not provide specific examples of microdialysis or in vivo imaging studies conducted with GX-A, these methodologies are standard tools in pre-clinical research to investigate the mechanistic insights of a compound's action and its behavior within living organisms. nih.govbiorxiv.orgmdpi.com Combining microdialysis with analytical techniques like High-Performance Liquid Chromatography (HPLC) allows for the quantification of the parent compound and its metabolites in the collected dialysate. nih.gov

Methodologies for Studying GX-A in Complex Biological Matrices

Understanding the behavior of GX-A within complex biological matrices, such as tissues, blood, and cell cultures, is essential for characterizing its pharmacokinetic properties and metabolic fate. Methodologies in this area focus on determining where the compound goes in the body, how it enters cells, and how it is transformed.

Tissue Distribution and Cellular Uptake Studies in Pre-clinical Models

Tissue distribution studies in pre-clinical animal models aim to determine the concentration of a compound in various tissues and organs over time after administration. These studies provide crucial information about where the compound accumulates and how it is cleared from different parts of the body. nih.gov Analysis of tissue samples typically involves homogenization and extraction of the compound followed by quantification using sensitive analytical techniques. nih.gov

Cellular uptake studies, often conducted using in vitro cell culture systems, investigate how a compound enters individual cells. researchgate.netnih.govbiorxiv.orgmdpi.com These studies can help elucidate the mechanisms of cellular entry, such as passive diffusion or active transport processes, and can quantify the rate and extent of uptake in different cell types. nih.govbiorxiv.orgmdpi.com Techniques like confocal microscopy and flow cytometry can be used to visualize and quantify the presence of the compound within cells. nih.gov Understanding the cellular uptake of GX-A is important for predicting its access to intracellular targets and its potential effects on cellular processes.

Pre-clinical models, including cell culture systems and animal models, are utilized to assess tissue penetration and cellular uptake, providing insights into how a compound is distributed at both the organ and cellular levels. researchgate.netnih.govmdpi.com

Metabolite Identification in Biological Systems (e.g., Animal Tissues, Cell Cultures)

Metabolism is the process by which compounds are chemically altered within biological systems. Identifying the metabolites of GX-A in biological matrices is crucial for understanding its fate in the body and whether any of its breakdown products are biologically active or potentially toxic. Metabolite identification studies are typically conducted using samples from in vitro systems, such as liver microsomes or cell cultures, and in vivo samples, such as plasma, urine, feces, and tissue homogenates from animal studies. news-medical.netnih.govhelmholtz-munich.de

Advanced analytical techniques, particularly mass spectrometry coupled with chromatography (e.g., LC-MS/MS), are essential for separating, detecting, and identifying metabolites. nih.govhelmholtz-munich.de By comparing the analytical profiles of samples containing the compound to control samples, researchers can identify new peaks corresponding to metabolites. Further analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be used to determine the chemical structures of these metabolites. nih.gov Metabolomics approaches, which involve the comprehensive analysis of all metabolites in a biological system, can also be applied to study the metabolic fate of a compound and its impact on endogenous metabolic pathways. nih.govhelmholtz-munich.de While specific metabolite identification data for GX-A was not found in the provided search results, these standard methodologies would be applied to fully characterize its metabolic profile in biological systems.

Structure Activity Relationship Sar and Computational Studies of Grixazone a Gx a Analogs

Design and Synthesis of Grixazone A (GX-A) Analogs for SAR Probing

The process of probing the SAR of Grixazone A involves the systematic design and synthesis of a series of related compounds, or analogs, where specific parts of the GX-A structure are modified.

Rational Design Principles for Structural Modification

Rational design in the context of SAR involves applying scientific principles to guide structural modifications of a lead compound like GX-A, rather than relying solely on random synthesis and screening. drugdesign.orgengineeringnews.co.za This approach is based on understanding the core structure of GX-A, its known or hypothesized interactions with biological targets, and the chemical properties associated with different functional groups. wikipedia.org

Key principles for the rational design of GX-A analogs would include:

Identification of the Core Scaffold: Recognizing the phenoxazinone core as a central structural element of GX-A. nih.govresearchgate.net Modifications to this core or attached groups can significantly impact activity. researchgate.net

Targeting Functional Groups: Identifying functional groups on the GX-A structure, such as the formyl group, the amino group, the cysteine derivative moiety, and the hydroxyl/oxo groups on the phenoxazinone ring, that might be involved in interactions with biological molecules. nih.govnih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physicochemical properties but different chemical structures to explore the impact on activity, metabolism, and other properties.

Scaffold Hopping: Designing analogs based on a different core structure that mimics the key spatial and electronic features of GX-A believed to be responsible for its activity (pharmacophore). nih.gov

Considering Physicochemical Properties: Designing modifications that can influence properties like solubility, lipophilicity, and metabolic stability, which are important for the biological activity of a compound.

Rational design principles aim to create a library of analogs that systematically explore the impact of these structural variations on biological activity. drugdesign.org

Synthetic Strategies for Derivative Libraries

The synthesis of Grixazone A derivative libraries requires appropriate chemical strategies to introduce the desired structural modifications. Given that GX-A is a natural product, synthetic efforts might involve:

Semi-synthesis: Starting from isolated Grixazone A or a late-stage biosynthetic intermediate and performing chemical reactions to modify specific functional groups.

Total Synthesis: Developing de novo synthetic routes to construct the GX-A core and its variations, allowing for greater flexibility in structural diversity.

Biosynthetic Engineering: Manipulating the Streptomyces griseus biosynthetic machinery through genetic engineering to produce novel analogs. nih.govresearchgate.net This could involve modifying the genes encoding the enzymes involved in GX-A biosynthesis (GriE, GriF, GriI, GriH, etc.) or introducing genes for enzymes that can modify the structure. nih.gov

The chosen synthetic strategies would depend on the complexity of the desired modifications and the availability of starting materials and genetic tools. The goal is to efficiently generate a diverse set of analogs for biological evaluation.

Experimental Evaluation of Analog Activity in Pre-clinical Models

Once synthesized, Grixazone A analogs are subjected to experimental evaluation in pre-clinical models to assess their biological activity and compare it to that of the parent compound. engineeringnews.co.zanih.gov

Comparative Biological Activity Assessment

Comparative biological activity assessment involves testing the GX-A analogs in relevant biological assays to quantify their effects. The nature of these assays depends on the hypothesized or known activities of Grixazone A. While some sources indicate GX-A has shown parasiticide activity researchgate.net, others suggest inactivity against certain microbes researchgate.net. Pre-clinical models could include:

In vitro assays: Testing the compounds against specific enzymes, cell lines (e.g., bacterial, fungal, cancer cells), or biological pathways relevant to GX-A's potential mechanism of action. researchgate.netnih.gov For example, if GX-A's activity is related to its phenoxazinone chromophore, assays targeting processes influenced by this structure would be relevant. nih.govresearchgate.net

Cell-based assays: Evaluating the effects of analogs on cellular processes, such as growth inhibition, signaling pathway modulation, or induction of specific cellular responses. researchgate.netnih.gov

In vivo models: In some cases, analogs might be tested in animal models to assess their efficacy and pharmacokinetics in a more complex biological system. researchgate.netnih.gov For instance, studies on collismycin analogs used a zebrafish model to evaluate neuroprotective activity. researchgate.net

The activity of each analog is measured and compared to that of Grixazone A and potentially to known reference compounds. This comparative data is essential for establishing SAR.

Identification of Key Pharmacophoric Elements

Analysis of the comparative biological activity data from the analog library, in conjunction with their structural differences, allows for the identification of key pharmacophoric elements of Grixazone A. nih.govdom-publishers.com A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to elicit a biological response. wikipedia.orgresearchgate.net

By observing how variations in specific parts of the GX-A structure affect activity, researchers can deduce which functional groups or structural motifs are crucial for binding and activity. wikipedia.orgwm.edu For example:

If modifications to the formyl group at position 8 of the phenoxazinone ring lead to a significant loss of activity, it suggests this group is a key pharmacophoric element, potentially involved in hydrogen bonding or other interactions with a target. researchgate.netnih.gov

Systematic changes across the phenoxazinone core can reveal the importance of its rigidity, electronic distribution, and specific positions for activity. researchgate.net

Identifying these key pharmacophoric elements provides a molecular-level understanding of how GX-A interacts with its biological target(s) and guides further optimization efforts. nih.govresearchgate.netplos.orgresearchgate.net

Computational Modeling and Simulation of GX-A and its Derivatives

Computational modeling and simulation play a vital role in modern SAR studies, complementing experimental approaches by providing theoretical insights and predictive capabilities. wikipedia.orgmit.edudom-publishers.com

Computational methods applied to Grixazone A and its derivatives can include:

Molecular Modeling: Creating 3D representations of GX-A and its analogs to study their conformations, electronic properties, and potential interactions.

Docking Studies: Simulating the binding of GX-A and its analogs to potential protein targets (if the target structure is known or can be modeled) to predict binding poses and affinities. nih.gov This can help rationalize experimental activity data and guide the design of new analogs with improved binding. researchgate.netplos.orgresearchgate.net

Molecular Dynamics Simulations: Simulating the dynamic behavior of GX-A or its complexes with targets over time to understand their flexibility and the stability of interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate structural descriptors of the GX-A analogs with their biological activity. wikipedia.orgwm.edunih.gov QSAR models can be used to predict the activity of new, unsynthesized analogs. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) can be used in 3D QSAR studies. nih.gov

Pharmacophore Modeling: Generating pharmacophore models based on the structures of active GX-A analogs, which can then be used to virtually screen databases for novel compounds with similar key features. nih.govwikipedia.orgresearchgate.netplos.orgresearchgate.net

These computational approaches provide valuable insights into the molecular basis of GX-A's activity, help prioritize which analogs to synthesize and test, and can aid in the identification of potential biological targets. nih.govmit.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique used to build mathematical models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. wikipedia.orgturkjps.orgresearchgate.net QSAR models can assist in predicting the activity of new, untested compounds and in understanding which molecular features are important for activity. turkjps.orgresearchgate.netnih.gov

Descriptor Selection and Model Development

QSAR model development begins with the selection of molecular descriptors. turkjps.orgnih.goviaeng.org Descriptors are numerical representations of a molecule's chemical structure and properties, such as electronic, steric, and hydrophobic features. turkjps.orgnih.govkg.ac.rsresearchgate.net The choice of descriptors is critical as they must effectively capture the molecular features relevant to the biological activity being studied. nih.goviaeng.org Various software packages can compute a wide range of descriptors. researchgate.net

Model development involves applying statistical methods, such as multiple linear regression (MLR) or partial least squares regression (PLS), to establish a relationship between the selected descriptors and the biological activity data of a training set of compounds. turkjps.orgjmchemsci.com The goal is to build a model with the fewest descriptors that still provides a good correlation and predictive capability. kg.ac.rsjmchemsci.com Descriptor selection methods, such as forward stepwise procedures or techniques involving regularization like Lasso regression, are employed to identify the most significant descriptors and reduce multicollinearity. iaeng.orgkg.ac.rsfrontiersin.org

Predictive Capabilities and Validation

The reliability of a QSAR model is assessed through validation. jmchemsci.comnih.govresearchgate.netmdpi.com Validation techniques evaluate the model's ability to predict the activity of compounds not included in the training set. jmchemsci.comnih.govmdpi.com Common validation methods include internal validation, such as leave-one-out (LOO) cross-validation, and external validation using a separate test set of compounds. jmchemsci.comnih.govresearchgate.netmdpi.com

Statistical parameters are used to evaluate the goodness-of-fit, robustness, and predictive power of the QSAR model. jmchemsci.comnih.govmdpi.com These parameters include the regression coefficient (R²), cross-validated correlation coefficient (Q² or r²(CV)), and the predictive correlation coefficient (r² prediction or pred_r²). turkjps.orgjmchemsci.commdpi.com Acceptable QSAR models typically have R² values greater than 0.6 and Q² values greater than 0.5, although external predictivity is considered more accurate. mdpi.com The applicability domain of the model should also be defined, indicating the chemical space for which the model's predictions are reliable. nih.govnih.gov

While the provided search results discuss QSAR modeling in general and its application to other compound sets, specific data tables detailing QSAR models, descriptor values, and activity predictions for Grixazone A analogs were not found. However, the principles of descriptor selection, model development, and validation described in the search results would be applied in QSAR studies of Grixazone A analogs.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a small molecule (ligand), such as Grixazone A or its analogs, and a biological target, typically a protein. nih.govbiotechrep.irnih.govmdpi.comscielo.sa.cr Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. nih.govbiotechrep.irnih.govmdpi.comscielo.sa.cr

MD simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the complex, conformational changes, and the nature of the interactions, such as hydrogen bonding. biotechrep.irnih.govmdpi.comscielo.sa.cr These simulations can help to refine docking poses and provide a more realistic representation of the binding event. biotechrep.irnih.govmdpi.com Parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and the number of hydrogen bonds. biotechrep.irmdpi.com

To perform molecular docking and simulations, the 3D structure of the target protein is required, which can be obtained from databases like the Protein Data Bank (PDB) or generated through homology modeling. nih.govscielo.sa.cr Software programs are used to prepare the protein and ligand structures and perform the docking and simulation calculations. nih.govbiotechrep.irmdpi.com

Pharmacophore Generation and Database Searching

A pharmacophore is an abstract 3D representation of the essential molecular features that are necessary for a compound to interact with a specific biological target and elicit a biological response. mlsb.iofiveable.me These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups, along with their spatial arrangement. mlsb.iofiveable.me

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based pharmacophores) or the structure of the biological target (structure-based pharmacophores). fiveable.me Conformational analysis of ligands is a crucial step in pharmacophore modeling to identify the bioactive conformation. fiveable.me

Once a pharmacophore model is generated, it can be used to search large chemical databases to identify novel compounds that are likely to bind to the same target. mlsb.iofiveable.me This process, known as virtual screening, helps prioritize compounds for experimental testing. fiveable.me Pharmacophore models can also guide the optimization of existing lead compounds and assist in identifying potential new targets. fiveable.me

The search results provide a general overview of pharmacophore generation and its application in virtual screening and lead optimization. mlsb.iofiveable.me They also mention the types of features included in pharmacophore models, such as hydrogen bond donors, acceptors, and aromatic rings. mlsb.io However, specific details regarding the pharmacophore features of Grixazone A or its analogs were not found in the provided snippets.

In Silico ADMET Prediction for Research Prioritization (mechanistic, not safety profile)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methods are used to estimate how a compound will behave within a biological system. nih.govnih.govjapsonline.com While toxicity prediction is part of ADMET, the focus here is on the mechanistic aspects relevant to research prioritization, such as potential metabolic pathways or interactions with transport proteins, rather than safety profiles or adverse effects. nih.govnih.gov

These computational tools predict various pharmacokinetic properties that influence a compound's bioavailability and exposure. japsonline.comiapchem.org This includes properties like aqueous solubility, which is important for absorption and distribution. iapchem.org In silico ADMET predictions can help researchers prioritize compounds with favorable pharmacokinetic profiles for further investigation, reducing the need for costly and time-consuming experimental ADMET studies. nih.govnih.govjapsonline.comsimulations-plus.com

Various web-based platforms and software are available for in silico ADMET prediction, utilizing different algorithms and models. nih.goviapchem.orgsimulations-plus.com These models are often built using data from known compounds and employ molecular descriptors to predict ADMET properties. iapchem.orgsimulations-plus.com

The search results highlight the importance and application of in silico ADMET prediction in drug discovery and chemical risk assessment. nih.govnih.govjapsonline.comsimulations-plus.com They mention the types of properties predicted, such as aqueous solubility and metabolism, and note that these predictions can help in prioritizing compounds. iapchem.orgsimulations-plus.com One search result specifically discusses the mechanistic exploration of potential liver injury induced by compounds based on ADMET prediction and subsequent experimental validation in a zebrafish model. nih.gov This exemplifies the mechanistic aspect of ADMET prediction relevant to research prioritization. However, specific in silico ADMET prediction data for Grixazone A or its analogs were not found in the provided snippets.

Advanced Analytical and Bioanalytical Methodologies for Grixazone a Gx a Research

Development and Validation of Analytical Methods for GX-A Quantification

The development and validation of analytical methods are fundamental to obtaining reliable quantitative data for GX-A. This involves selecting appropriate techniques and rigorously evaluating their performance characteristics, such as selectivity, linearity, precision, accuracy, robustness, and limits of detection and quantification. emerypharma.comomicsonline.orgms-editions.cl Method validation ensures that the method is suitable for its intended purpose. emerypharma.comms-editions.cleuropa.eu

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are widely employed for the separation and quantification of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV-Vis is a common approach for separating and quantifying compounds. ms-editions.clrajithperera.com HPLC separates components based on their physical and chemical properties as they pass through a stationary phase. rajithperera.com UV-Vis detection measures the absorption of ultraviolet or visible light, which is useful for compounds that absorb in the 190–800 nm range. labmanager.com

For enhanced sensitivity and selectivity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is frequently utilized. rajithperera.compeerj.comfilab.fr LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of individual compounds in complex samples. rajithperera.comfilab.fr This technique is particularly valuable for bioanalysis due to its high sensitivity and selectivity. cmbr-journal.combioivt.comeijppr.com LC-MS/MS can provide superior sensitivity and selectivity, rapid analysis, and improved turnaround times. eijppr.com

In the context of GX-A, LC-HRESIMS analysis with UV detection at 254 nm has been used in metabolic profiling studies. mdpi.com This involved a linear gradient from 10% to 100% acetonitrile (B52724) in 30 minutes with a flow rate of 1.0 mL/min. mdpi.com The MS experiment was conducted in positive ion mode. mdpi.com

Spectroscopic Methods (e.g., NMR, UV-Vis, IR) for Structural Elucidation (not basic ID)

Spectroscopic methods provide crucial information for the structural elucidation of compounds like GX-A. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed insights into the molecular structure, including the arrangement of atoms and functional groups. labmanager.comsolubilityofthings.comsolubilityofthings.comegyankosh.ac.in NMR excels in providing in-depth structural information about complex compounds. solubilityofthings.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which can provide information about electronic transitions and the extent of conjugation within a molecule. solubilityofthings.comegyankosh.ac.infiveable.me UV absorptions at specific wavelengths can indicate the presence of certain structural features. mdpi.comegyankosh.ac.in For instance, UV absorptions at 256 nm and 442 nm have been noted in studies involving compounds with an actinomycin (B1170597) skeleton, which is structurally related to grixazone. mdpi.com

Infrared (IR) spectroscopy is used to identify functional groups present in organic molecules based on characteristic absorption peaks corresponding to molecular vibrations. solubilityofthings.comsolubilityofthings.comfiveable.me

In the structural determination of grixazone A and B, mass spectrometry, NMR spectroscopy, and X-ray analysis were employed. researchgate.net Specifically, NMR spectra were recorded at 700 MHz for 1H nuclei and 125 MHz for 13C nuclei, with chemical shifts referenced to tetramethylsilane. mdpi.com

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) is a versatile technique used for both the identification and quantification of compounds by analyzing their mass-to-charge ratio. solubilityofthings.comsolubilityofthings.com It offers high sensitivity and specificity. omicsonline.org

For GX-A, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to determine molecular formulas. mdpi.com For example, HRESIMS data at m/z 258.0697 ([M + H]+) and m/z 280.0515 ([M + Na]+) were used to determine the molecular formula of a related compound as C13H11N3OS. mdpi.com Mass spectrometry, along with NMR and X-ray analysis, was used to determine the chemical structures of grixazone A and B. researchgate.net

LC-MS/MS is particularly effective for quantitative analysis in complex matrices due to its high sensitivity and selectivity, minimizing interference from co-eluting compounds. cmbr-journal.comeijppr.com While powerful, LC-MS/MS can be subject to matrix effects, where co-eluting compounds suppress or enhance analyte ionization, potentially affecting quantitative results. eijppr.com

Bioanalytical Methodologies for GX-A Detection in Biological Matrices

Bioanalysis focuses on the quantitative measurement of substances like GX-A in biological samples. bioivt.com Developing robust bioanalytical methods for complex biological matrices is crucial for research applications. bioivt.com

Sample Preparation Techniques from Complex Biological Systems

Biological matrices such as blood, plasma, serum, urine, and tissues are complex and contain numerous endogenous components that can interfere with the analysis of the target analyte. phenomenex.comnih.gov Therefore, effective sample preparation is a critical step in bioanalysis to remove interfering substances and concentrate the analyte. phenomenex.comnih.govthermofisher.com

Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). phenomenex.comnih.govthermofisher.com Protein precipitation is a rapid method to remove proteins from samples like plasma or blood. phenomenex.comthermofisher.com Liquid-liquid extraction separates analytes between two immiscible solvents. thermofisher.com Solid-phase extraction uses a solid adsorbent material to selectively retain the target analyte while washing away impurities. phenomenex.comthermofisher.com These techniques aim to reduce matrix effects and improve chromatographic performance and detection. phenomenex.comnih.govthermofisher.com

In studies involving microbial cultures that produce grixazone, extraction of the whole cell culture with organic solvents like 2-butanone (B6335102) has been employed, followed by concentration of the solvent phase. mdpi.com The concentrated extract was then dissolved in methanol (B129727) for LC-HRESIMS analysis. mdpi.com

Method Sensitivity and Specificity for Research Applications

Sensitivity and specificity are key performance characteristics for bioanalytical methods used in research. Sensitivity refers to the ability to detect and quantify the analyte at low concentrations, often defined by the Limit of Quantification (LOQ). omicsonline.orgfda.gov Specificity is the ability of the method to accurately measure the target analyte in the presence of other components in the sample matrix, including structurally similar compounds, metabolites, or endogenous substances. europa.eucmbr-journal.comfda.gov

LC-MS/MS is favored in bioanalysis for its high sensitivity and specificity, which are essential for accurately quantifying analytes in complex biological matrices with minimal cross-reactivity. cmbr-journal.combioivt.comeijppr.com Method validation includes assessing specificity to evaluate interference from potential endogenous or exogenous compounds. europa.eufda.gov The sensitivity of a method, such as the LLOQ, is determined during method development and validation. fda.govstanford.edu

Reliable detection and monitoring of compounds like GX-A in biological matrices are crucial for various research applications, including understanding their production by microorganisms. cmbr-journal.com

Application of Omics Technologies in GX-A Research

Omics technologies, such as metabolomics, proteomics, and transcriptomics, provide comprehensive views of biological systems by analyzing large sets of molecules. These approaches can be valuable in elucidating the pathways influenced by a compound and identifying potential biomarkers. While the application of these specific technologies directly to Grixazone A research is not detailed in the available information, the general principles and potential utility in studying such compounds are well-established in broader scientific research.

Metabolomics for Pathway Elucidation and Biomarker Discovery

Metabolomics involves the systematic study of small-molecule metabolites within biological systems. uni.lu The metabolome represents the downstream output of the omics cascade and is considered to be closely linked to the phenotype of an organism. uni.lu Analyzing alterations in metabolite levels can provide insights into perturbed biochemical pathways and aid in the discovery of biomarkers. uni.lu

Metabolomics is a powerful technique for the elucidation of biochemical pathways and can be used to examine unknown pathological conditions or biological responses. uni.lu It has the potential to reveal changes in endogenous small-molecule metabolites and associated metabolism from complex metabolic pathways in biological samples. This technology is considered a promising tool for elucidating biological pathways and discovering clinical biomarkers. uni.lu

In the context of studying a compound like GX-A, metabolomics could potentially be applied to profile metabolic changes in biological systems (e.g., microbial cultures, cells, or organisms) exposed to GX-A. By comparing the metabolic profiles of systems with and without GX-A exposure, researchers could identify metabolic pathways that are affected. These altered metabolites could potentially serve as biomarkers indicating the biological impact of GX-A.

While metabolomics holds promise for understanding the effects of metabolites such as GX-A, specific research findings detailing the application of metabolomics for pathway elucidation or biomarker discovery directly related to Grixazone A were not found in the consulted literature.

Proteomics and Transcriptomics for Mechanistic Pathway Mapping

Proteomics is the large-scale study of proteins, including their abundance, structure, and interactions, while transcriptomics focuses on the analysis of RNA transcripts, particularly messenger RNA (mRNA), to understand gene expression patterns. These technologies are crucial for mapping mechanistic pathways by identifying which genes are being transcribed and which proteins are being produced in response to a stimulus or condition.

Transcriptomics provides a snapshot of gene activity at a given time, indicating which genes are being turned on or off. Proteomics reveals the functional molecules within a cell and can show how protein levels and modifications change. Integrating data from transcriptomics and proteomics can offer a more comprehensive understanding of the biological processes and regulatory mechanisms at play. This integrated approach can help to bridge the gap between gene expression and protein function, providing deeper insights into cellular responses.

In research involving compounds like GX-A, proteomics and transcriptomics could be used to investigate how exposure to the compound affects gene expression and protein profiles. Changes in transcript and protein levels could point to specific cellular pathways that are activated or inhibited by GX-A. This can aid in mapping the molecular mechanisms through which GX-A exerts its biological effects. For instance, altered expression of genes or proteins involved in specific metabolic pathways, signaling cascades, or cellular processes could be identified.

Despite the general utility of proteomics and transcriptomics in mechanistic studies, specific research findings detailing the application of these technologies for mechanistic pathway mapping directly related to Grixazone A were not found in the consulted literature.

Future Directions and Emerging Research Avenues for Grixazone a Gx a

Exploration of Undiscovered Biosynthetic Capabilities

The biosynthesis of grixazone A involves a unique pathway that includes the formation of a benzene (B151609) ring from primary metabolites, independent of the common shikimate pathway. Key intermediates like 3-amino-4-hydroxybenzoic acid (3,4-AHBA) are synthesized by enzymes such as GriI and GriH. 3,4-AHBA is then converted to 3-amino-4-hydroxybenzaldehyde (B3244675) (3,4-AHBAL) by GriC and GriD. GX-A is ultimately synthesized from two molecules of 3,4-AHBAL and N-acetylcysteine by the action of GriE and GriF. nih.gov The grixazone biosynthesis gene cluster (gri) contains 13 genes, including griI-griH and griE-griF. researchgate.net

Future research should focus on the remaining uncharacterized genes within the gri cluster and potentially linked genomic regions to uncover any auxiliary enzymes or regulatory elements that might influence GX-A production or lead to the formation of novel grixazone-like compounds. Exploring silent gene clusters in Streptomyces strains through genetic manipulation could activate the expression of biosynthetic genes, potentially revealing new products whose biosynthesis is determined by these gene pools. researchgate.net Comparative genomic analysis with other Streptomyces species known to produce related phenoxazinone compounds or other secondary metabolites could also shed light on conserved or divergent biosynthetic strategies. researchgate.net

Advanced Synthetic Biology Approaches for GX-A Production and Diversification

Synthetic biology offers powerful tools to enhance the production of GX-A and generate structural analogs with potentially altered or improved properties. Strategies such as pathway engineering, gene dosage tuning, and metabolic flux analysis, successfully applied in the production of other natural products like flavonoids, can be leveraged for GX-A. biotechrep.ir

Specific approaches for GX-A could include:

Heterologous Expression: Introducing the entire gri gene cluster or parts of it into a more amenable host organism, such as Escherichia coli or a fast-growing Streptomyces strain, could facilitate higher yields and easier genetic manipulation. Studies have shown that E. coli can produce 3,4-AHBA when expressing griI and griH. ebi.ac.uk

Combinatorial Biosynthesis: Swapping or modifying genes within the gri cluster with homologous genes from other biosynthetic pathways could lead to the production of hybrid molecules. anr.fr This could involve altering the enzymes responsible for the assembly of 3,4-AHBAL units or the incorporation of N-acetylcysteine.

Promoter Engineering and Regulatory Element Manipulation: Modifying the promoters and regulatory elements controlling the expression of gri genes, particularly the pathway-specific transcriptional activator GriR, which is influenced by A-factor and phosphate (B84403) depletion, could optimize gene expression levels and improve GX-A titers. nih.govresearchgate.net

Enzyme Engineering: Directed evolution or rational design of key enzymes like GriI, GriH, GriC, GriD, GriE, and GriF could enhance their catalytic efficiency, alter substrate specificity, or enable the incorporation of non-native precursors, leading to novel grixazone derivatives.

Advanced techniques like multiplex site-specific genome engineering (MSGE) and advanced multiplex site-specific genome engineering (aMSGE) can be used for multi-copy chromosomal integration of target genes or entire biosynthetic gene clusters in actinobacteria, offering a route to increase production levels. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in GX-A Discovery

Genome Mining and BGC Prediction: AI/ML algorithms can analyze genomic data from various Streptomyces strains and other microorganisms to identify potential new gri-like gene clusters or genes encoding enzymes with similar functions, potentially leading to the discovery of novel grixazone variants or related compounds. researchgate.netacs.org

Structure Prediction and Property Estimation: ML models can predict the structures and physicochemical properties of hypothetical grixazone analogs, guiding the design of synthetic biology experiments.

Biosynthesis Pathway Prediction: AI can assist in elucidating complex or incomplete biosynthetic pathways by predicting enzyme functions and reaction steps based on genomic and metabolomic data.

Optimization of Fermentation Conditions: ML algorithms can analyze large datasets from fermentation experiments to identify optimal conditions (e.g., media composition, temperature, aeration, phosphate levels) for maximizing GX-A production. nih.govresearchgate.net

Activity Prediction: AI models can be trained on existing biological activity data of GX-A and related compounds to predict the potential bioactivities of newly designed or discovered analogs.

Unraveling Novel Biological Roles and Mechanistic Aspects of GX-A

While grixazone A is known as a yellow pigment produced by S. griseus, its full spectrum of biological roles and underlying mechanisms of action are likely not yet fully understood.

Future research should investigate:

Signaling Molecule Function: Given that GX-A production is regulated by the A-factor cascade, a well-known microbial signaling system in Streptomyces, further research is needed to determine if GX-A itself acts as a signaling molecule, either within S. griseus or in interactions with other microorganisms. nih.govresearchgate.netoup.comfrontiersin.orgtandfonline.comresearchgate.netasm.org

Ecological Role: Investigate the function of GX-A in the natural environment of Streptomyces, such as soil. Does it play a role in microbial competition, defense, or nutrient acquisition? oup.com

Interactions with Other Secondary Metabolites: Explore potential synergistic or antagonistic effects of GX-A with other secondary metabolites produced by S. griseus or co-inhabiting microbes.

Cellular Targets and Pathways: Elucidate the specific cellular targets and biochemical pathways influenced by GX-A in various organisms, which could reveal novel bioactivities beyond its pigmentation.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of grixazone analogs will be crucial to establish clear SARs, linking specific structural features to observed biological effects.

Investigating GX-A Interactions with the Microbiome in Research Contexts

The interaction of natural products from soil microbes like Streptomyces with complex microbial communities, such as those found in the environment or host organisms, is a rapidly expanding area of research. oup.comup.pt

Future research directions concerning GX-A and the microbiome include:

Impact on Microbial Community Structure and Function: Study how the presence of GX-A influences the composition and metabolic activities of defined microbial communities in controlled research settings.

Role in Interspecies Interactions: Investigate if GX-A mediates interactions between Streptomyces griseus and other bacteria or fungi in a microbiome context, potentially influencing competition or cooperation. oup.com

Bioconversion or Degradation by Microbiome Members: Determine if microbes within a community can metabolize or degrade GX-A, which could impact its persistence and activity in an environment.

Influence on Host-Microbiome Interactions (in research models): In relevant research models, explore if GX-A can modulate the interaction between a host and its associated microbiome, potentially impacting host physiology or defense mechanisms. This research would be conducted solely within a research context and would not involve dosage or administration in humans or animals.

Understanding these complex interactions requires advanced techniques such as metagenomics, metatranscriptomics, and metaproteomics, coupled with targeted metabolomics to track GX-A and its potential transformation products within the microbiome.

Q & A

Q. Table 1: Recommended Analytical Techniques for this compound Research

| Parameter | Technique | Key Settings | Validation Criteria |

|---|---|---|---|

| Purity | HPLC-DAD | C18 column, 30°C, 220 nm detection | ≥95% peak area uniformity |

| Structural Elucidation | ¹H/¹³C NMR | 400 MHz, CDCl₃ solvent | Match simulated spectra |

| Stability | Accelerated Aging Chambers | 40°C/75% RH, 6 months | ≤5% degradation by LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.